N-(Azido-PEG3)-NH-PEG3-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4O8/c18-21-20-4-8-27-12-16-29-15-11-26-7-3-19-2-6-25-10-14-28-13-9-24-5-1-17(22)23/h19H,1-16H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPBBXHRNSHWQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on N-(Azido-PEG3)-NH-PEG3-acid: A Bifunctional Linker for Advanced Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the chemical properties and potential applications of N-(Azido-PEG3)-NH-PEG3-acid based on publicly available data from chemical suppliers and general principles of bioconjugation chemistry. As of the latest search, no peer-reviewed scientific literature has been identified that details the specific use, experimental protocols, or quantitative data for this particular molecule. Therefore, the experimental protocols and workflows described herein are representative examples and should be optimized for specific applications.

Core Concepts: Chemical Identity and Structure

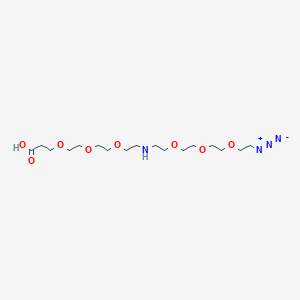

This compound is a heterobifunctional, polyethylene (B3416737) glycol (PEG)-based crosslinker designed for applications in bioconjugation and drug development. Its structure features two distinct reactive moieties at the termini of a flexible PEG spacer: a primary azide (B81097) group (-N₃) and a terminal carboxylic acid group (-COOH). This dual functionality allows for the sequential and orthogonal conjugation of two different molecules.

The PEG component, consisting of six ethylene (B1197577) glycol units, imparts hydrophilicity to the linker and the resulting conjugate, which can improve solubility, reduce aggregation, and minimize non-specific binding.

Chemical Structure

The two-dimensional chemical structure of this compound can be represented by the following diagram, generated from its SMILES notation.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, based on information from various chemical suppliers.[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₄N₄O₈ | [1][2][3] |

| Molecular Weight | ~422.48 g/mol | [1][2][4] |

| CAS Number | 2183440-72-2 | [1][2][3][4] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in water, DMSO, DMF | [3] |

| Purity | ≥95% | [1] |

| Storage | -20°C, protected from light and moisture | [3] |

| SMILES | OC(CCOCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-])=O | [2] |

Principles of Reactivity and Applications

The utility of this compound stems from the orthogonal reactivity of its terminal functional groups.

-

Carboxylic Acid (-COOH): This group can be activated to react with primary amines (-NH₂) to form stable amide bonds. This is a common strategy for conjugating linkers to proteins (e.g., via lysine (B10760008) residues) or other amine-containing molecules.

-

Azide (-N₃): This group is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, allowing for the attachment of molecules containing a corresponding alkyne group.

This dual functionality makes the linker particularly suitable for the synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Conceptual Workflow for ADC Synthesis

In the context of ADC development, this compound can be used to attach a cytotoxic payload to an antibody. A generalized workflow is depicted below.

Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conceptual Workflow for PROTAC Synthesis

For PROTACs, this linker can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

References

N-(Azido-PEG3)-NH-PEG3-acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the bifunctional linker, N-(Azido-PEG3)-NH-PEG3-acid, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation, and a visual representation of a typical experimental workflow.

Core Properties of this compound

This compound is a hydrophilic, non-cleavable linker featuring two distinct reactive functionalities: a terminal azide (B81097) group and a terminal carboxylic acid group. This heterobifunctional nature allows for the sequential and specific conjugation of two different molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media and reduces potential steric hindrance during conjugation.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₄N₄O₈ | [1][2][3] |

| Molecular Weight | 422.48 g/mol | [2] |

| Alternative Molecular Weight | 422.5 g/mol | [1][3] |

| Purity | >95% | [1][2] |

| Appearance | (Typically a solid) | |

| Solubility | Water, DMSO, DMF | [3] |

Key Applications in Bioconjugation

The dual functionalities of this compound make it a versatile tool in drug development and research, particularly in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs). The azide group allows for highly specific "click chemistry" reactions, while the carboxylic acid is readily available for forming stable amide bonds with amine-containing molecules.

Experimental Protocols

This section details the methodologies for the two primary conjugation reactions involving this compound.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid group of the linker and its subsequent reaction with a primary amine-containing molecule (e.g., an antibody).

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5

-

Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for dissolution)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)

Procedure:

-

Dissolution: Dissolve the this compound in Activation Buffer. If necessary, a small amount of DMF or DMSO can be used to aid dissolution before dilution in the buffer.

-

Activation: Add a 2 to 5-fold molar excess of both EDC and NHS to the linker solution. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This step forms a more stable NHS-ester intermediate.[1]

-

pH Adjustment: Adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.[1]

-

Conjugation: Immediately add the amine-containing molecule to the activated linker solution. A 1.1 to 1.5-fold molar excess of the activated linker is typically recommended.[1] Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the Quenching Solution to consume any unreacted NHS esters.

-

Purification: Purify the resulting conjugate using SEC or dialysis to remove excess linker and reaction byproducts.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction between the azide-functionalized molecule (from Protocol 1) and an alkyne-containing molecule (e.g., a cytotoxic drug).

Materials:

-

Azide-functionalized molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar copper(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Reaction Buffer (e.g., PBS, pH 7.0-7.4)

-

Anhydrous DMSO

-

Purification system (e.g., SEC)

Procedure:

-

Dissolution: Dissolve the alkyne-containing molecule in DMSO to create a stock solution.

-

Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule in the Reaction Buffer. Add the alkyne-containing molecule solution, typically at a 5-10 molar excess.

-

Catalyst Preparation: In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio in water to form the copper complex.[2]

-

Reaction Initiation: Add the CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 100-200 µM. Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM.[2]

-

Incubation: Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.[2]

-

Quenching: The reaction can be quenched by the addition of 5 mM EDTA.[2]

-

Purification: Purify the final conjugate using SEC to remove unreacted molecules and the catalyst.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for creating an Antibody-Drug Conjugate (ADC) using this compound.

Caption: Workflow for ADC synthesis using this compound.

References

physical and chemical properties of N-(Azido-PEG3)-NH-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, characterization protocols, and applications of the heterobifunctional linker, N-(Azido-PEG3)-NH-PEG3-acid. This molecule is a valuable tool in bioconjugation, drug delivery, and the development of complex therapeutic constructs like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a non-cleavable, hydrophilic linker featuring three distinct functional groups: a terminal azide (B81097) (-N₃), a central secondary amine (-NH-), and a terminal carboxylic acid (-COOH).[1][2] The two polyethylene (B3416737) glycol (PEG) chains of three units each enhance its solubility in aqueous solutions.[2]

Caption: Chemical Structure of this compound.

The following table summarizes the key physical and chemical properties of this compound, often supplied as an HCl salt.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₄N₄O₈ | [1][2][3] |

| Molecular Weight | 422.5 g/mol (as free base) | [1][2][3] |

| CAS Number | 2183440-72-2 | [2][3] |

| Purity | Typically >95% or >98% | [1][2][3] |

| Solubility | Water, DMSO, DMF | [2] |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C, protected from moisture | [1][2] |

Reactivity and Applications

The unique trifunctional nature of this linker allows for a variety of sequential or orthogonal conjugation strategies.

-

Azide Group (-N₃): The terminal azide group is primarily used in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[2][4][5] This reaction is highly efficient and bioorthogonal, forming a stable triazole linkage.[6]

-

Carboxylic Acid Group (-COOH): The terminal carboxylic acid can be activated to form a stable amide bond with primary or secondary amines.[2][7] Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2]

-

Secondary Amine Group (-NH-): The central amine is also a nucleophile and can react with activated esters (e.g., NHS esters), isocyanates, or other electrophiles.[2] This provides an additional point for conjugation or for the attachment of other functionalities.

Caption: A typical two-step sequential conjugation workflow.

Experimental Protocols

The following are detailed methodologies for the characterization of this compound and similar PEGylated linkers.

¹H NMR is used to confirm the chemical structure and purity of the linker. The characteristic peaks of the PEG backbone and the protons adjacent to the functional groups are key identifiers.

-

Objective: To verify the structure and assess the purity of the linker.

-

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

-

-

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Vortex the tube until the sample is fully dissolved.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum (phasing, baseline correction, and integration).

-

-

Expected Resonances:

-

PEG Backbone: A prominent, complex multiplet signal typically appears around 3.5-3.7 ppm, corresponding to the -OCH₂CH₂- protons of the PEG chains.[8]

-

Protons α to Azide: A triplet around 3.4 ppm.

-

Protons α to Carboxylic Acid: A triplet around 2.5 ppm.

-

Carboxylic Acid Proton: A broad singlet, often downfield (>10 ppm), which may be concentration-dependent or exchange with residual water.[9] In DMSO-d₆, this peak is more reliably observed.[10][11]

-

FTIR is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.

-

Objective: To confirm the presence of azide, carboxylic acid, and amine functional groups.

-

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellet press.

-

-

Procedure (using ATR):

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

-

Expected Characteristic Peaks:

-

Azide (-N₃): A sharp, strong, and highly characteristic absorption band between 2100 and 2160 cm⁻¹.[12][13]

-

Carboxylic Acid (C=O): A strong absorption band between 1710 and 1760 cm⁻¹.[9] For hydrogen-bonded dimers, this peak is typically centered around 1710 cm⁻¹.[9]

-

Carboxylic Acid (O-H): A very broad absorption band from 2500 to 3300 cm⁻¹.[9]

-

C-O Stretch (PEG): A strong, broad band around 1100 cm⁻¹.

-

N-H Stretch (Amine): A moderate absorption band around 3300-3500 cm⁻¹, which may be obscured by the broad O-H stretch.

-

HPLC is employed to determine the purity of the compound. A reverse-phase method is typically suitable for this type of molecule.

-

Objective: To quantify the purity of the linker.

-

Materials:

-

This compound sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

Reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm)

-

-

Procedure:

-

Prepare mobile phases:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

-

Prepare a sample solution of the linker at approximately 1 mg/mL in Mobile Phase A.

-

Set up the HPLC system with a flow rate of 1.0 mL/min and a column temperature of 25°C.

-

Set the UV detector to monitor at 214 nm and 280 nm.

-

Inject 10-20 µL of the sample solution.

-

Run a gradient elution, for example:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B (re-equilibration)

-

-

Analyze the resulting chromatogram. Purity is calculated by dividing the area of the main peak by the total area of all peaks.

-

Caption: Quality control workflow for linker characterization.

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. This compound HCl salt, 2183440-72-2 | BroadPharm [broadpharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acid | BroadPharm [broadpharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. N3-PEG3-NH2, 134179-38-7, Azido-PEG3-Amine [biochempeg.com]

- 7. Azido-PEG-acid | Acid-PEG-Azide | AxisPharm [axispharm.com]

- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Guide to the Role of the PEG3 Spacer in N-(Azido-PEG3)-NH-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

The molecule N-(Azido-PEG3)-NH-PEG3-acid is a sophisticated, heterobifunctional linker engineered for precision in bioconjugation. Its architecture is defined by two key functional ends—an azide (B81097) (N₃) group and a carboxylic acid (-COOH) group—separated by a hydrophilic spacer. This spacer is composed of two discrete polyethylene (B3416737) glycol (PEG) units of three ethylene (B1197577) glycol repeats each, joined by a secondary amine. The deliberate choice of this PEG3 spacer is critical to the linker's function, influencing everything from solubility and reaction kinetics to the biological performance of the final conjugate. This technical guide explores the multifaceted role of the PEG3 spacer in this versatile molecule.

Core Function of the PEG Spacer: A Molecular Bridge

Polyethylene glycol (PEG) linkers are widely used in bioconjugation and drug delivery for their unique properties, including water solubility, biocompatibility, flexibility, and low immunogenicity.[1][2][3][4][5][6] The process of covalently attaching PEG chains, known as PEGylation, is a well-established strategy for enhancing the physicochemical and pharmacokinetic properties of biomolecules.[7][8][9]

In this compound, the PEG3 units act as a flexible, hydrophilic spacer arm.[7] This spacer serves several fundamental purposes:

-

Enhanced Solubility : Many bioactive molecules, particularly cytotoxic drugs used in antibody-drug conjugates (ADCs), are hydrophobic.[8][10][11] The hydrophilic nature of the PEG spacer significantly improves the aqueous solubility of the linker and the resulting conjugate, preventing aggregation and facilitating formulation in physiological buffers.[1][2][8][10][11][12][13] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a protective hydration shell.[4][8]

-

Reduced Steric Hindrance : When conjugating large molecules like antibodies to other molecules (e.g., drugs, imaging agents), steric hindrance can impede the reaction or diminish the biological activity of the components.[14][15] The PEG spacer provides optimal physical separation between the conjugated entities, ensuring that each molecule can maintain its native conformation and function without interference.[2][14][15]

-

Improved Pharmacokinetics : While the short PEG3 units in this specific linker have a modest impact compared to large PEG chains, the principle of PEGylation holds that the increased hydrodynamic size of a molecule can reduce renal clearance, thereby extending its circulation half-life.[7][9]

-

Minimal Immunogenicity : PEG is considered non-toxic and is known to reduce the immunogenicity of the molecules it is attached to by sterically shielding them from the host's immune system.[1][2][3][7]

The molecule this compound is a non-cleavable linker, meaning it forms a stable connection between conjugated molecules.[16][17]

The Dual Functional Ends: Enabling Orthogonal Conjugation

This linker is heterobifunctional, possessing two different reactive groups that allow for sequential, controlled conjugation reactions.[2][12]

-

Azide (N₃) Group : The terminal azide group is a key component for "click chemistry," a class of highly efficient and specific bioorthogonal reactions.[18][19][20] It readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, or in Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with terminal alkynes.[][22][23][24][25][26][27] SPAAC is particularly valuable as it is metal-free, making it ideal for use in sensitive biological systems.[][22][25]

-

Carboxylic Acid (-COOH) Group : The terminal carboxylic acid can be activated to react with primary amine groups (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.[18][28][29][30] This reaction is typically mediated by carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to enhance efficiency and create a more stable amine-reactive intermediate.[28][31][32][33][34][35]

Quantitative Data Presentation

The physicochemical properties of the this compound linker are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₄N₄O₈ | [16][28] |

| Molecular Weight | 422.5 g/mol | [16][28] |

| Purity | ≥95-98% | [16][28] |

| Solubility | Water, DMSO, DMF | [28] |

| Storage Condition | -20°C | [28] |

Experimental Workflows & Signaling Pathways

The utility of this compound lies in its ability to link two different molecules in a controlled, stepwise manner. A common application is in the construction of Antibody-Drug Conjugates (ADCs).

This diagram illustrates the logical workflow for using the linker to conjugate a protein (Molecule A) to a payload modified with a strained alkyne (Molecule B).

References

- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 4. chempep.com [chempep.com]

- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. benchchem.com [benchchem.com]

- 8. purepeg.com [purepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. purepeg.com [purepeg.com]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]

- 16. This compound - Creative Biolabs [creative-biolabs.com]

- 17. purepeg.com [purepeg.com]

- 18. Azido-PEG-acid | Acid-PEG-Azide | AxisPharm [axispharm.com]

- 19. creativepegworks.com [creativepegworks.com]

- 20. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 22. benchchem.com [benchchem.com]

- 23. Protocols [baseclick.eu]

- 24. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 25. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. medchemexpress.com [medchemexpress.com]

- 27. medchemexpress.com [medchemexpress.com]

- 28. This compound HCl salt, 2183440-72-2 | BroadPharm [broadpharm.com]

- 29. Azido-PEG3-acid, 1056024-94-2 | BroadPharm [broadpharm.com]

- 30. PEG3-(CH2CO2H)2, 13887-98-4 | BroadPharm [broadpharm.com]

- 31. benchchem.com [benchchem.com]

- 32. benchchem.com [benchchem.com]

- 33. broadpharm.com [broadpharm.com]

- 34. info.gbiosciences.com [info.gbiosciences.com]

- 35. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to N-(Azido-PEG3)-NH-PEG3-acid: A Versatile Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(Azido-PEG3)-NH-PEG3-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. We will cover its chemical properties, supplier information, and detailed experimental protocols for its application in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Compound Information

This compound is a valuable tool in bioconjugation due to its two distinct reactive functionalities: a terminal azide (B81097) group and a carboxylic acid group. The azide group allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), providing a highly specific and efficient method for conjugation. The carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins and antibodies, to form stable amide bonds. The polyethylene glycol (PEG) backbone enhances solubility and reduces steric hindrance of the conjugated molecules.

CAS Number: 2183440-72-2[1][2]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C17H34N4O8 | [3] |

| Molecular Weight | 422.5 g/mol | [3] |

| Purity | Typically ≥95% | [3] |

| Solubility | Water, DMSO, DMF | [3] |

| Storage Condition | -20°C | [3] |

Supplier Information

This compound is available from several chemical suppliers specializing in PEG linkers and bioconjugation reagents. The following table provides a non-exhaustive list of suppliers.

| Supplier | Product Name |

| BroadPharm | This compound HCl salt |

| Creative Biolabs | This compound |

| Precise PEG | This compound |

| AxisPharm | This compound HCl salt |

Experimental Protocols

The dual functionality of this compound allows for a versatile, multi-step conjugation strategy. A common workflow involves the initial conjugation of the linker to a protein via its carboxylic acid group, followed by the "clicking" of a second molecule of interest to the azide group.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an ADC using this linker can be conceptualized as a two-stage process. First, the linker is attached to the antibody through its carboxylic acid. Second, a drug payload, functionalized with an alkyne or a strained alkyne, is attached to the azide group of the linker via click chemistry.

Caption: General workflow for ADC synthesis using this compound.

Protocol 1: Amine-Reactive Conjugation to a Protein

This protocol details the conjugation of the linker to a protein, such as an antibody, through the formation of a stable amide bond.

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Reagent Preparation:

-

Dissolve this compound and NHS in anhydrous DMSO to a stock concentration of 10 mM.

-

Prepare a 100 mM stock solution of EDC in anhydrous DMSO.

-

Ensure the protein solution is at a concentration of 1-10 mg/mL.

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, combine a 1.2-fold molar excess of NHS and a 1.2-fold molar excess of EDC with the this compound solution.

-

Incubate for 15-30 minutes at room temperature to generate the NHS-activated linker.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the freshly activated linker solution to the protein solution.

-

Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the protein-linker conjugate using SEC to remove excess linker and quenching reagents.

-

Monitor the elution profile at 280 nm and collect the fractions containing the purified conjugate.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized molecule (e.g., a drug payload) to the azide-functionalized protein-linker conjugate.

Materials:

-

Purified protein-linker conjugate from Protocol 1

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Reaction buffer (e.g., PBS, pH 7.0-7.4)

-

Anhydrous DMSO

Procedure:

-

Reagent Preparation:

-

Dissolve the alkyne-functionalized molecule in DMSO to a stock concentration of 10 mM.

-

Prepare a fresh 100 mM solution of sodium ascorbate in water.

-

Prepare a 20 mM solution of CuSO4 in water.

-

Prepare a 100 mM solution of THPTA in water.

-

-

Catalyst Premix:

-

In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) complex. Let it stand for a few minutes.[1]

-

-

Click Reaction:

-

To the purified protein-linker conjugate, add a 1.5- to 5-fold molar excess of the alkyne-functionalized molecule.

-

Add the pre-mixed copper-ligand solution to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution. A typical final concentration is 1-5 mM.

-

Incubate for 1-4 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the final conjugate using SEC or another suitable chromatography method to remove the unreacted molecule, catalyst, and other reagents.

-

Application in PROTAC Development

This compound is also a valuable linker for the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[5] The linker plays a crucial role in orienting the two ligands for effective ternary complex formation.

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

The synthesis of a PROTAC using this linker would follow a similar modular approach as described for ADCs, where the warhead and the E3 ligase ligand are sequentially conjugated to the linker.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development and chemical biology. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the straightforward construction of complex biomolecules such as ADCs and PROTACs. The experimental protocols provided in this guide offer a solid foundation for the application of this linker in various bioconjugation strategies. As with any chemical synthesis, optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

An In-Depth Technical Guide to the Core Principles of Using Azide Linkers in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of azide (B81097) linkers in click chemistry. It is designed to serve as a technical resource for researchers and professionals in the fields of chemistry, biology, and drug development, offering detailed insights into reaction mechanisms, quantitative data for experimental design, and step-by-step protocols for key procedures.

Introduction to Click Chemistry and the Role of Azide Linkers

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, with byproducts that are easily removed.[1] At the heart of many click chemistry applications is the versatile azide functional group.[2] Azide linkers are molecules that contain one or more azide groups and are used to covalently connect two or more molecules of interest.[3] Their primary advantage lies in their ability to participate in highly specific and efficient bioorthogonal reactions, meaning they can proceed in complex biological environments without interfering with native biochemical processes.[3]

The most prominent of these reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] These reactions form a stable triazole linkage, connecting the azide-containing molecule to an alkyne-containing counterpart.[1] This powerful ligation strategy is widely employed in bioconjugation, drug discovery, materials science, and diagnostics.[2][4]

Core Principles: The Chemistry of Azide-Alkyne Cycloadditions

The foundation of using azide linkers in click chemistry lies in the [3+2] cycloaddition reaction between an azide and an alkyne to form a 1,2,3-triazole. While the thermal Huisgen 1,3-dipolar cycloaddition requires high temperatures and often results in a mixture of regioisomers, the advent of catalyzed and strain-promoted versions has revolutionized its application.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, boasting a rate acceleration of up to 10⁷ to 10⁸ compared to its uncatalyzed counterpart.[1] It is highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. The reaction is tolerant of a wide range of functional groups and can be performed in aqueous solutions, making it suitable for biological applications.[1]

The catalytic cycle involves the in situ generation of a copper(I) species, typically from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270). The Cu(I) then reacts with a terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide, leading to the formation of a six-membered metallacycle which then rearranges and, upon protonolysis, releases the triazole product and regenerates the Cu(I) catalyst.

Figure 1: Simplified Mechanism of CuAAC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide.[5] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. This allows the reaction to proceed readily at physiological temperatures without the need for a cytotoxic copper catalyst, making it ideal for in vivo and live-cell labeling applications.[5] Unlike CuAAC, SPAAC is not regioselective and typically yields a mixture of regioisomers.

Figure 2: Simplified Mechanism of SPAAC.

Quantitative Data Presentation

The efficiency of click chemistry reactions is highly dependent on the specific azide and alkyne pairing, as well as the reaction conditions. The following tables summarize key quantitative data to aid in the selection of appropriate reagents and reaction parameters.

Comparative Reaction Kinetics

Table 1: Second-Order Rate Constants (k₂) for CuAAC Reactions

| Azide Type | Alkyne Partner | k₂ (M⁻¹s⁻¹) | Notes |

| Primary Alkyl Azide | Terminal Alkyne | 10 - 100 | Generally fast and efficient.[6] |

| Secondary Alkyl Azide | Terminal Alkyne | 1 - 10 | Slower than primary azides due to steric hindrance. |

| Tertiary Alkyl Azide | Terminal Alkyne | 0.1 - 1 | Significantly slower due to increased steric bulk. |

| Aryl Azide | Terminal Alkyne | 1 - 20 | Reactivity is influenced by electronic effects of substituents on the aryl ring.[2] |

| PEGylated Alkyl Azide | Terminal Alkyne | 10 - 100 | Similar to non-PEGylated counterparts; PEG chain enhances solubility.[3] |

Table 2: Second-Order Rate Constants (k₂) for SPAAC Reactions

| Azide Partner | Cyclooctyne | k₂ (M⁻¹s⁻¹) | Notes |

| Benzyl Azide | BCN | ~0.14 | BCN is a relatively reactive cyclooctyne.[7] |

| Benzyl Azide | DBCO (DIBAC) | ~0.3 | DBCO is one of the most commonly used and reactive cyclooctynes. |

| Benzyl Azide | DIBO | ~0.03 | DIBO is less reactive than DBCO. |

| Primary Alkyl Azide | DBCO | ~0.1 - 1 | Reactivity is sensitive to steric hindrance. |

| Secondary Alkyl Azide | DBCO | ~0.01 - 0.1 | Slower than primary azides. |

| Tertiary Alkyl Azide | DBCO | Very slow to no reaction | Highly sensitive to steric bulk. |

Stability of Azide Linkers

Table 3: General Stability of Different Azide Linker Types

| Azide Type | Thermal Stability | Hydrolytic Stability (pH 7.4) | Stability to Reducing Agents (e.g., TCEP) | Notes |

| Alkyl Azide | Generally good | High | Generally stable | Primary alkyl azides are commonly used due to their good overall stability.[8] |

| Aryl Azide | Lower than alkyl azides | High | Generally stable | Can be sensitive to strong electron-withdrawing or -donating groups.[9] |

| Sulfonyl Azide | Variable | Can be prone to hydrolysis | Can be reduced | Less commonly used in bioconjugation due to lower stability and reactivity in click reactions.[2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common azide linker, its activation for bioconjugation, the subsequent click chemistry reaction, and the characterization of the final product.

Figure 3: General Experimental Workflow for Bioconjugation using Azide Linkers.

Synthesis of an Azido-PEG-OH Linker

This protocol describes a general method for the synthesis of a mono-azido, mono-hydroxyl polyethylene (B3416737) glycol (PEG) linker.[10]

Materials:

-

α-hydroxyl-ω-hydroxyl-PEG (HO-PEG-OH)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium azide (NaN₃)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve HO-PEG-OH (1 equivalent) and TEA (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add MsCl (1.1 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mesylated PEG intermediate (MsO-PEG-OH).

-

Dissolve the MsO-PEG-OH intermediate (1 equivalent) in anhydrous DMF.

-

Add NaN₃ (3 equivalents) to the solution and heat the mixture to 80-100 °C.

-

Stir the reaction for 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure Azido-PEG-OH linker.

Protein Modification with an Azido-PEG-NHS Ester

This protocol details the labeling of a protein with an azide group using an N-hydroxysuccinimide (NHS) ester-functionalized azide linker.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5)

-

Azido-PEG-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Desalting column (e.g., PD-10) or dialysis cassette

Procedure:

-

Prepare a stock solution of the Azido-PEG-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Ensure the protein solution is free of primary amines (e.g., Tris buffer or ammonium (B1175870) salts). Exchange the buffer if necessary using a desalting column or dialysis.

-

Adjust the protein concentration to 1-10 mg/mL in a reaction buffer with a pH of 7.4-8.5.

-

Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4 °C with gentle mixing.

-

Remove the unreacted azide linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

The azide-modified protein is now ready for the click chemistry reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Modified Protein

This protocol describes the conjugation of an alkyne-containing molecule to an azide-modified protein.

Materials:

-

Azide-modified protein (from section 4.2)

-

Alkyne-containing molecule (e.g., a fluorescent dye, biotin (B1667282), or drug molecule)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

In a microcentrifuge tube, combine the azide-modified protein (e.g., final concentration 1 mg/mL) and the alkyne-containing molecule (e.g., 5-10 fold molar excess over the protein).

-

In a separate tube, prepare the copper catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution (e.g., to final concentrations of 1 mM CuSO₄ and 5 mM THPTA). Let it stand for 1-2 minutes.

-

Add the copper catalyst premix to the protein-alkyne mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.

-

Purify the protein conjugate using a desalting column or dialysis to remove excess reagents and the copper catalyst.

Characterization of the Bioconjugate

4.4.1. SDS-PAGE Analysis

Purpose: To confirm the increase in molecular weight of the protein after conjugation.

Procedure:

-

Prepare samples of the unconjugated protein, the azide-modified protein, and the final conjugate.

-

Denature the samples by boiling in SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

-

Load the samples onto a polyacrylamide gel and run the electrophoresis.

-

Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain).

-

A successful conjugation will be indicated by a shift in the band of the conjugated protein to a higher molecular weight compared to the unconjugated protein.[11][12]

4.4.2. Mass Spectrometry (MS)

Purpose: To determine the precise molecular weight of the conjugate and confirm the number of attached molecules.

Procedure:

-

Prepare a sample of the purified conjugate for MS analysis (e.g., by desalting into a volatile buffer).

-

Analyze the sample using an appropriate mass spectrometer (e.g., ESI-MS or MALDI-TOF).

-

The mass spectrum will show a peak corresponding to the molecular weight of the conjugate. The difference in mass between the conjugated and unconjugated protein will confirm the successful attachment of the alkyne-containing molecule.[12][13][14]

4.4.3. UV-Vis Spectroscopy for Degree of Labeling (DOL) Determination

Purpose: To quantify the average number of fluorescent dye molecules conjugated to each protein.

Procedure:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).[7][15][16][17][18]

-

Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm:

-

Calculate the dye concentration:

-

Dye Concentration (M) = A_max / ε_dye

-

Where ε_dye is the molar extinction coefficient of the dye at its A_max.

-

-

Calculate the Degree of Labeling (DOL):

-

DOL = Dye Concentration / Protein Concentration

-

Applications in Research and Drug Development

Azide linkers are instrumental in a wide array of applications, including:

-

Antibody-Drug Conjugates (ADCs): Click chemistry provides a robust method for attaching potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.[4][19][20][21][22]

-

PROTACs and Molecular Glues: The precise and stable linkages formed by click chemistry are ideal for constructing these complex molecules designed to induce protein degradation.[23]

-

Biomolecule Labeling and Imaging: Azide linkers enable the attachment of fluorescent probes, biotin tags, and other reporter molecules to proteins, nucleic acids, and glycans for visualization and tracking in living systems.[24][25]

-

Peptide and Oligonucleotide Synthesis: Click chemistry can be used to ligate peptide and oligonucleotide fragments, allowing for the synthesis of long and complex biopolymers.

-

Surface Functionalization: Azide linkers are used to modify surfaces for applications in biosensors, microarrays, and biomaterials.

Figure 4: Conceptual Diagram of Labeling a Signaling Pathway Component.

Conclusion

Azide linkers are a cornerstone of modern chemical biology and drug development, enabling the precise and efficient construction of complex molecular architectures. The choice between CuAAC and SPAAC depends on the specific application, with CuAAC offering faster kinetics and SPAAC providing a bioorthogonal, copper-free alternative for live-cell and in vivo studies. By understanding the core principles of these reactions, leveraging quantitative data for experimental design, and employing robust protocols, researchers can effectively harness the power of azide linkers to advance their scientific endeavors.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spectra.arizona.edu [spectra.arizona.edu]

- 8. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concerning the hydrolytic stability of 8-aryl-2'-deoxyguanosine nucleoside adducts: implications for abasic site formation at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aboligo.com [aboligo.com]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of SDS--PAGE-separated proteins by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Degree of labeling (DOL) step by step [abberior.rocks]

- 16. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. support.nanotempertech.com [support.nanotempertech.com]

- 19. Synthesis of precision antibody conjugates using proximity-induced chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]

- 22. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using N-(Azido-PEG3)-NH-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by co-opting the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][3]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified to optimize the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][4] The N-(Azido-PEG3)-NH-PEG3-acid linker is a versatile, heterobifunctional PEG-based reagent that offers a modular and efficient approach to PROTAC synthesis. It features a carboxylic acid group for stable amide bond formation with an amine-containing ligand (typically the E3 ligase ligand) and a terminal azide (B81097) group for highly efficient and bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), with an alkyne-functionalized ligand (typically the POI ligand).

This document provides detailed protocols for the synthesis and biological evaluation of PROTACs utilizing the this compound linker, using the well-characterized epigenetic reader protein BRD4 as a representative target.

Signaling Pathway and Mechanism of Action

A PROTAC facilitates the formation of a ternary complex between the POI (e.g., BRD4) and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[5] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[5] The degradation of the target protein leads to the downstream modulation of its associated signaling pathways. For instance, the degradation of BRD4 results in the downregulation of oncogenes like c-Myc, leading to anti-proliferative effects in cancer cells.[5]

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker is a modular, two-step process. The following protocols are provided as a general guideline and may require optimization for specific ligands.

Part 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC, "BRD4-PEG-Degrader," by first coupling the this compound linker to an amine-functionalized E3 ligase ligand (pomalidomide) and then conjugating the resulting intermediate to an alkyne-functionalized BRD4 ligand (based on JQ1).

Caption: Synthetic workflow for a BRD4-targeting PROTAC.

Protocol 1: Amide Coupling of Linker and E3 Ligase Ligand

This protocol describes the coupling of the carboxylic acid-functionalized linker to an amine-containing E3 ligase ligand.

-

Reagents and Materials:

-

Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide) (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve the amine-functionalized E3 ligase ligand and this compound in anhydrous DMF under a nitrogen atmosphere.

-

Add DIPEA to the solution, followed by HATU.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product (E3 Ligase-Linker-Azide intermediate) by flash column chromatography on silica (B1680970) gel.

-

Characterize the purified intermediate by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to couple the azide-functionalized intermediate with an alkyne-functionalized POI ligand.

-

Reagents and Materials:

-

E3 Ligase-Linker-Azide intermediate (from Protocol 1) (1.0 eq)

-

Alkyne-functionalized POI Ligand (e.g., JQ1-alkyne) (1.1 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2-0.5 eq)

-

Solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve the E3 Ligase-Linker-Azide intermediate and the alkyne-functionalized POI ligand in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

Degas the main reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilize the collected fractions to obtain the pure PROTAC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

-

Part 2: Biological Evaluation Protocols

Protocol 3: Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment and to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.[6]

-

Materials and Reagents:

-

Human cancer cell line expressing BRD4 (e.g., MDA-MB-231, HeLa, THP-1)[5]

-

Synthesized PROTAC (e.g., BRD4-PEG-Degrader) stock solution in DMSO

-

Vehicle control (DMSO)

-

Non-degrading BRD4 inhibitor (e.g., JQ1) as a negative control[5]

-

Cell culture medium and supplements

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies: anti-BRD4, anti-c-Myc, and a loading control (e.g., anti-α-Tubulin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

-

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or controls for a specified time (typically 4-24 hours).[6]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the BRD4 and c-Myc band intensities to the loading control. Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[6][7]

-

Protocol 4: Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.[8]

-

Materials and Reagents:

-

HEK293 cells

-

Plasmids: NanoLuc®-BRD4 (donor) and HaloTag®-E3 Ligase (e.g., VHL or CRBN) (acceptor)

-

Transfection reagent

-

HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore)

-

NanoBRET™ Nano-Glo® Substrate (donor substrate)

-

Proteasome inhibitor (e.g., MG132) to prevent target degradation during the assay

-

Synthesized PROTAC and controls

-

Plate reader capable of measuring luminescence and filtered light emission

-

-

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-BRD4 and HaloTag®-E3 Ligase plasmids.

-

Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. Add the HaloTag® ligand and incubate to label the acceptor protein.

-

Treatment: Pre-treat cells with MG132. Then, add serial dilutions of the PROTAC or controls.

-

Detection: Add the Nano-Glo® Substrate.

-

Measurement: Measure the donor emission (luminescence) and the acceptor emission (at >610 nm) simultaneously.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. A higher ratio indicates a closer proximity between the donor and acceptor, signifying ternary complex formation. Plot the NanoBRET™ ratio against the PROTAC concentration.

-

Data Presentation

The following tables summarize representative data for PEGylated BRD4-targeting PROTACs, illustrating the typical performance metrics evaluated.

Table 1: Physicochemical and Synthetic Data

| Parameter | Value | Method of Determination |

| Linker | This compound | - |

| Final PROTAC MW | Dependent on Ligands | HRMS |

| Purity | >95% | RP-HPLC |

| Yield (Amide Coupling) | 60-80% | Isolated Yield |

| Yield (CuAAC) | 55-90% | Isolated Yield[9] |

| Solubility | To be determined | Aqueous Buffer Solubility Assay |

Table 2: In Vitro Biological Activity Data (Representative)

| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Method |

| BRD4-PEG-Degrader (Hypothetical) | BRD4 | Cereblon | MDA-MB-231 | 1-10 | >90 | Western Blot (24h) |

| MZ1 | BRD4 (preferential) | VHL | H661, H838 | 8, 23 | ~100 | Western Blot[6] |

| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma | <1 | >90 | Western Blot[6] |

| PROTAC 1 (OTX015-based) | BRD4 | CRBN | Burkitt's Lymphoma | <1 | >90 | Western Blot (24h)[10] |

Conclusion

The this compound linker provides a robust and flexible platform for the synthesis of PROTACs. Its distinct reactive ends allow for a modular and convergent synthetic strategy, facilitating the rapid assembly of PROTAC libraries for structure-activity relationship studies. The inclusion of the PEG spacer is intended to improve the physicochemical properties of the resulting PROTAC, potentially leading to enhanced cell permeability and bioavailability. The detailed protocols and evaluation methods provided herein offer a comprehensive guide for researchers to synthesize and characterize novel PROTACs for targeted protein degradation, a promising therapeutic strategy in modern drug development.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ternary Complex Formation [worldwide.promega.com]

- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-(Azido-PEG3)-NH-PEG3-acid in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and overall therapeutic index. N-(Azido-PEG3)-NH-PEG3-acid is a non-cleavable, hydrophilic linker that offers several advantages in ADC development. Its defined polyethylene (B3416737) glycol (PEG) chain enhances solubility, reduces aggregation, and can improve the pharmacokinetic profile of the ADC.[1][] The terminal azide (B81097) and carboxylic acid groups provide versatile handles for a two-step conjugation strategy, allowing for precise control over the drug-to-antibody ratio (DAR) through the use of bioorthogonal click chemistry.[3][4]

These application notes provide a comprehensive guide to utilizing this compound in the development of ADCs, including detailed experimental protocols for synthesis, characterization, and evaluation.

Core Principles

The use of this compound in ADC development is centered around a two-stage conjugation process. First, the carboxylic acid moiety of the linker is activated and conjugated to primary amines (e.g., lysine (B10760008) residues) on the antibody. This is followed by the attachment of an alkyne-functionalized cytotoxic payload to the azide group of the linker via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[3] This bioorthogonal approach ensures high reaction efficiency and specificity under mild conditions, preserving the integrity and function of the antibody.[5]

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol details the conjugation of the linker to lysine residues on the antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography [SEC])

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

-

Linker Activation:

-

Dissolve this compound and NHS (1.2 equivalents) in anhydrous DMSO.

-

Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.

-

-

Conjugation Reaction:

-

Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired DAR (a starting point is a 5-10 fold molar excess of linker).

-

Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

-

-

Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction.

-

Purification: Purify the azido-modified antibody using an SEC column to remove excess linker and other reagents.

Protocol 2: Payload Conjugation via Click Chemistry (CuAAC)

This protocol describes the attachment of an alkyne-modified cytotoxic payload to the azido-modified antibody.

Materials:

-

Azido-modified antibody

-

Alkyne-functionalized cytotoxic payload

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

Purification column (e.g., SEC)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM CuSO4 solution in water.

-

Prepare a 200 mM THPTA solution in water.

-

Prepare a 100 mM sodium ascorbate solution in water (prepare fresh).

-

Dissolve the alkyne-payload in DMSO.

-

-

Complex Formation: Mix CuSO4 and THPTA in a 1:2 molar ratio and let it stand for a few minutes.

-

Conjugation Reaction:

-

Combine the azido-modified antibody with the alkyne-payload (typically a 1:5 to 1:10 molar ratio of antibody to payload).

-

Add the Cu(I)/THPTA complex to the reaction mixture.

-

Initiate the reaction by adding sodium ascorbate.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification: Purify the final ADC using an SEC column to remove unreacted payload and catalyst.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.[6] UV-Vis spectroscopy is a common method for its determination.

Materials:

-

Purified ADC

-

Unconjugated antibody

-

Cytotoxic payload

-

UV-Vis spectrophotometer

Procedure:

-

Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab_) and the payload at its maximum absorbance wavelength (λ_max_). Also, determine the extinction coefficient of the payload at 280 nm (ε_Drug,280_).[6]

-

Measure Absorbance: Measure the absorbance of the ADC solution at 280 nm (A_280_) and λ_max_ (A_λmax_).

-

Calculate Concentrations:

-

Concentration of payload (C_Drug_) = A_λmax_ / ε_Drug_

-

Concentration of antibody (C_Ab_) = (A_280_ - (C_Drug_ * ε_Drug,280_)) / ε_Ab_

-

-

Calculate DAR: DAR = C_Drug_ / C_Ab_

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells.[7][8]

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

-

Incubation: Incubate the plates for 72-96 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well.

-

Absorbance Measurement: Read the absorbance at 570 nm.

-

Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.[5]

Data Presentation

Table 1: Representative Drug-to-Antibody Ratio (DAR) of an ADC

| ADC Batch | Molar Ratio (Linker:Antibody) | Average DAR (by UV-Vis) |

| 1 | 5:1 | 3.8 |

| 2 | 10:1 | 7.2 |

| 3 | 15:1 | 7.8 |

Note: Data is for illustrative purposes and will vary based on experimental conditions.

Table 2: Representative In Vitro Cytotoxicity of an ADC

| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) | Free Payload IC50 (nM) |

| SK-BR-3 | High | 1.5 | >1000 | 0.1 |

| MCF-7 | Low | 250 | >1000 | 0.1 |

Note: Data is for illustrative purposes and will vary based on the cell line, payload, and ADC characteristics.[9][10]

Table 3: Representative Pharmacokinetic Parameters of an ADC

| ADC | Half-life (t½) (hours) | Clearance (mL/hr/kg) |

| ADC with PEG Linker | 150 | 0.5 |

| ADC without PEG Linker | 80 | 1.2 |

Note: The inclusion of a PEG linker generally improves the pharmacokinetic profile of an ADC.[11][12] Data is for illustrative purposes.

Visualizations

Caption: Workflow for ADC synthesis and evaluation.

Caption: General mechanism of action for an ADC.

Conclusion

This compound is a valuable tool in the development of next-generation antibody-drug conjugates. Its defined PEG spacer enhances the physicochemical properties of the ADC, while the azide and carboxylic acid functional groups allow for a controlled and efficient two-step conjugation strategy utilizing click chemistry.[5][13] The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers and scientists to effectively utilize this linker in the design and synthesis of novel, potent, and stable ADCs for targeted cancer therapy.

References

- 1. labinsights.nl [labinsights.nl]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Creative Biolabs [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]

- 12. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. precisepeg.com [precisepeg.com]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-(Azido-PEG3)-NH-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-(Azido-PEG3)-NH-PEG3-acid in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This bifunctional, PEG-based linker is a valuable tool in bioconjugation and is particularly relevant to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates.

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and biocompatibility.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[3] this compound is a heterobifunctional linker featuring a terminal azide group for participation in the CuAAC reaction and a carboxylic acid for conjugation to amine-containing molecules, such as proteins or ligands, via amide bond formation.[4][5] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and can improve the pharmacokinetic properties of the resulting conjugates.[1]

Key Features of this compound in CuAAC:

-

Bifunctionality: Allows for a two-step conjugation strategy, first by forming an amide bond with an amine-containing molecule and subsequently "clicking" onto an alkyne-functionalized partner.

-

PEG Spacer: The hydrophilic PEG chains can improve the solubility and reduce the aggregation of the resulting conjugate.[1]

-

"Click Chemistry" Handle: The azide group provides a bioorthogonal reactive partner for CuAAC, enabling highly specific ligation in complex molecular environments.[2]

-

Applications in PROTACs: This linker is well-suited for the modular synthesis of PROTACs, connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[4][6]

Quantitative Data

While specific quantitative data for CuAAC reactions utilizing this compound is not extensively published in a comparative format, the following table summarizes typical reaction parameters and expected outcomes based on similar PEGylated linkers and general CuAAC protocols.[3][7] Reaction yields are consistently high, often approaching quantitative conversion under optimized conditions.[1][8]

| Parameter | Recommended Range | Notes |

| Alkyne Substrate | 1 equivalent | Typically the limiting reagent. |

| This compound | 1.1 - 1.5 equivalents | A slight excess of the azide can help drive the reaction to completion. |

| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents | The copper source, which is reduced in situ to the active Cu(I) catalyst. |

| Sodium Ascorbate (B8700270) | 0.1 - 1.0 equivalents | A reducing agent to generate and maintain the Cu(I) catalytic species. A 5-10 fold excess over copper is common.[1] |

| Cu(I)-Stabilizing Ligand (e.g., TBTA, THPTA) | 0.05 - 0.5 equivalents | A 1:5 molar ratio of copper to ligand is often used to protect biomolecules and enhance reaction efficiency.[1] |

| Reaction Solvent | Aqueous buffers (e.g., PBS), DMF, DMSO, t-BuOH/H₂O | Co-solvents may be necessary to ensure the solubility of all reactants.[3] |

| Reaction Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at ambient temperatures. |

| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by LC-MS or HPLC. |

| Expected Yield | >80% | High to quantitative yields are common for CuAAC reactions.[7] |

Experimental Protocols

This section outlines a general two-stage protocol for the use of this compound: first, conjugation to an amine-bearing molecule via its carboxylic acid, and second, the CuAAC reaction with an alkyne-bearing molecule.

Stage 1: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid group of the linker and its conjugation to a primary amine (e.g., on a protein or small molecule ligand).

Materials: